3-Methyldiphenylamine fundamental properties and characteristics
3-Methyldiphenylamine fundamental properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the fundamental properties, synthesis, and analysis of 3-Methyldiphenylamine (CAS No. 1205-64-7). As a key intermediate in organic synthesis, this compound plays a significant role in the development of pharmaceuticals, agrochemicals, dyes, and advanced functional materials.[1][2] This document consolidates its core chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and visualizes its role in the broader context of drug development. All quantitative data is presented in structured tables for ease of reference and comparison.
Core Properties and Characteristics
3-Methyldiphenylamine, also known as N-phenyl-m-toluidine, is an aromatic secondary amine.[3] Its structure consists of a diphenylamine (B1679370) backbone with a methyl group substituted at the meta-position of one of the phenyl rings. This substitution pattern influences its reactivity and physical properties.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Methyldiphenylamine are summarized in the tables below.
| Identifier | Value | Reference |
| Chemical Name | 3-Methyl-N-phenylaniline | [3] |
| Synonyms | N-Phenyl-m-toluidine, (3-Methylphenyl)phenylamine | [3][4] |
| CAS Number | 1205-64-7 | [1][5] |
| Molecular Formula | C13H13N | [3][5][6] |
| Molecular Weight | 183.25 g/mol | [1][5][6] |
| Appearance | Pale yellow to brown or black liquid/low melting solid | [1][3][5][7] |
| Physical Property | Value | Reference |
| Melting Point | 29-30 °C | [5] |
| Boiling Point | 315 °C @ 724 mmHg | [8] |
| Density | 1.066 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.635 | [8] |
| Solubility | Insoluble in water | [5] |
| Vapor Pressure | 0.0004 mmHg at 25 °C | [5] |
| Flash Point | >110 °C (>230 °F) | [7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Methyldiphenylamine.
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectrum available | [5] |
| ¹³C NMR | Predicted peaks based on structure | [9][10] |
| Infrared (IR) | Characteristic peaks for secondary amines and aromatic rings | [11] |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern |
¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum for 3-Methyldiphenylamine is available in chemical databases.[5] The spectrum would be expected to show signals corresponding to the aromatic protons on both phenyl rings and the methyl group protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): While a publicly available, fully assigned ¹³C NMR spectrum was not identified, the predicted chemical shifts based on its structure would include distinct signals for the methyl carbon, the aromatic carbons directly bonded to nitrogen, the carbon bearing the methyl group, and the other aromatic carbons.[9][10]
Infrared (IR) Spectroscopy: The IR spectrum of 3-Methyldiphenylamine is expected to exhibit characteristic absorption bands. These include a medium intensity peak around 3400 cm⁻¹ for the N-H stretch of the secondary amine, multiple sharp peaks between 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching, and strong absorptions in the 1600-1450 cm⁻¹ region due to aromatic C=C ring stretching. A strong band around 1310 cm⁻¹ can be attributed to the C-N stretching vibration.[11]
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, 3-Methyldiphenylamine would exhibit a molecular ion peak (M⁺) at m/z 183. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or cleavage of the C-N bond, leading to characteristic fragment ions.[12][13]
Synthesis of 3-Methyldiphenylamine
The synthesis of 3-Methyldiphenylamine is most commonly achieved through cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination. These methods facilitate the formation of the crucial carbon-nitrogen bond.[1]
Experimental Protocols
2.1.1. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine.[14]
-
Reaction Principle: The reaction involves the coupling of m-toluidine (B57737) with bromobenzene (B47551) or aniline (B41778) with 3-bromotoluene (B146084) in the presence of a copper catalyst and a base at elevated temperatures.[1]
-
Detailed Methodology:
-
Reactant Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, combine m-toluidine (1.0 eq), bromobenzene (1.2 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent such as nitrobenzene (B124822) or DMSO.[6]
-
Reaction Execution: Heat the reaction mixture to 190-200 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification:
-
Upon completion, cool the mixture to room temperature and filter to remove solid residues.
-
If nitrobenzene is used as the solvent, remove it via steam distillation.
-
Make the residue alkaline with a sodium hydroxide (B78521) solution and extract the product with an organic solvent (e.g., toluene).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude 3-Methyldiphenylamine by vacuum distillation or recrystallization.[6]
-
-
2.1.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that offers a more modern and often milder alternative to the Ullmann condensation.[4][15]
-
Reaction Principle: This reaction couples an aryl halide (e.g., 3-bromotoluene) with an amine (e.g., aniline) using a palladium catalyst, a phosphine (B1218219) ligand, and a base.[4]
-
Detailed Methodology:
-
Catalyst and Reagent Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 2.2 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reactant Addition: Add anhydrous toluene, aniline (1.2 eq), and 3-bromotoluene (1.0 eq) via syringe.
-
Reaction Execution: Seal the Schlenk tube and stir the reaction mixture at 100 °C for 8-12 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Analytical Methodologies
Accurate and reliable analytical methods are essential for purity assessment and quality control of 3-Methyldiphenylamine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
Experimental Protocols
3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-Methyldiphenylamine.[8][16]
-
Sample Preparation: Prepare a 1 mg/mL solution of 3-Methyldiphenylamine in a high-purity solvent such as dichloromethane (B109758) or hexane. For complex matrices like biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[8]
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless injection at a temperature of 250 °C.
-
Oven Temperature Program: Start at 60 °C for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-300. The MS source and quadrupole temperatures should be optimized (e.g., 230 °C and 150 °C, respectively).
-
-
Data Analysis: Identify 3-Methyldiphenylamine by its retention time and mass spectrum, comparing it to a reference standard. Quantify using a calibration curve prepared from standards of known concentrations.
3.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment and quantification of 3-Methyldiphenylamine.[5][17]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration (e.g., 500 µg/mL). Further dilute as necessary for analysis.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B) is often effective for aromatic amines. A typical gradient might start at 60% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantify against a reference standard.
Role in Drug Development and Other Applications
3-Methyldiphenylamine serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structural features allow for various chemical modifications, such as electrophilic aromatic substitution or N-alkylation, to introduce additional functionalities required for therapeutic activity.[1] Beyond pharmaceuticals, it is also utilized in the manufacturing of dyes, pigments, agrochemicals, and as a monomer or additive in the development of high-performance polymers.[2][18]
While 3-Methyldiphenylamine is a key intermediate, it is not typically the final active molecule that interacts with biological signaling pathways. Instead, it forms a part of the scaffold of a larger, more complex drug molecule.
Visualizations
Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to 3-Methyldiphenylamine.
Role in the Drug Development Pipeline
This diagram illustrates the logical workflow of the drug development process and highlights the stage where a chemical intermediate like 3-Methyldiphenylamine is utilized.
Safety and Handling
3-Methyldiphenylamine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Handling: Use with adequate ventilation in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH-approved respirator may be necessary under certain conditions.[5]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
3-Methyldiphenylamine is a versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries. A thorough understanding of its fundamental properties, synthetic routes, and analytical methods is essential for researchers and professionals working in these fields. This technical guide provides a consolidated resource of this critical information, facilitating its effective and safe use in research and development.
References
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